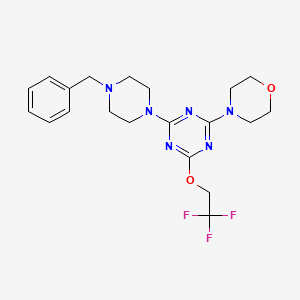![molecular formula C20H13ClN2O3 B3458721 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3458721.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
Vue d'ensemble
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as CFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFA belongs to the family of acrylamides, which are widely used in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The exact mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide is not fully understood. However, it has been suggested that N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide also inhibits the activity of protein kinases, which are involved in the phosphorylation of various proteins involved in cancer cell signaling.
Biochemical and Physiological Effects:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress the expression of various oncogenes. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has some limitations for lab experiments. It is relatively expensive compared to other compounds used in cancer research, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of research is to further elucidate the mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide and identify the specific enzymes and signaling pathways involved in its anti-cancer effects. Another area of research is to investigate the potential use of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, research could focus on the development of more potent and selective analogs of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide for cancer treatment.
Applications De Recherche Scientifique
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.
Propriétés
IUPAC Name |
(E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-14-5-9-18-17(12-14)23-20(26-18)13-3-6-15(7-4-13)22-19(24)10-8-16-2-1-11-25-16/h1-12H,(H,22,24)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEIYRYCTHYLKL-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetylphenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458640.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458641.png)
![5-(4-methylphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458644.png)
![N-(2-furylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458648.png)
![N-benzyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458653.png)
![5-(4-methylphenyl)-3-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3458659.png)
![3-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3458661.png)
![N-(3-methoxy-5-nitrophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458676.png)
![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458677.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458682.png)
![5-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458691.png)
![5-(4-chlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3458692.png)

